molecular formula C22H24N6O B4976582 N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Cat. No. B4976582
M. Wt: 388.5 g/mol
InChI Key: XJSAPNTVMZRFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, also known as Bz-423, is a small molecule that has shown promising results in various scientific research studies. Bz-423 belongs to the class of compounds known as benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures. However, Bz-423 has a unique mechanism of action that sets it apart from other benzodiazepines and makes it a potential candidate for treating a range of diseases.

Mechanism of Action

N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine acts on a protein called mitochondrial benzodiazepine receptor (mBDZr), which is located on the outer membrane of mitochondria. mBDZr is involved in various cellular processes such as energy metabolism, calcium signaling, and apoptosis. N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine binds to mBDZr and modulates its activity, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to improve mitochondrial function, increase cellular energy production, and enhance antioxidant defense mechanisms. N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has also been shown to promote the survival of neurons and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine in lab experiments is its specificity towards mBDZr. This allows for the precise modulation of mitochondrial function and cytokine production. However, one of the limitations of using N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is its relatively low solubility in water, which can limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for the use of N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine in scientific research. One area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to protect against neuronal damage and promote neuronal survival in animal models of these diseases. Another potential application is in the treatment of cancer, as N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to explore the potential use of N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine in combination with other drugs for enhanced therapeutic effects.
In conclusion, N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is a small molecule with promising therapeutic potential in various diseases. Its unique mechanism of action and specificity towards mBDZr make it a valuable tool for scientific research. While there are limitations to its use, further research is needed to explore its potential in various applications.

Synthesis Methods

The synthesis of N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis involves the reaction of 2-pyridinamine with phosgene to form 2-pyridyl isocyanate. The isocyanate is then reacted with 4-(2-pyrimidinyl)-1,4-diazepane to form the intermediate product. The final step involves the reaction of the intermediate product with benzyl chloride to form N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine.

Scientific Research Applications

N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and lupus. N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of these diseases.

properties

IUPAC Name

[6-(benzylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-21(27-12-5-13-28(15-14-27)22-23-10-4-11-24-22)19-8-9-20(26-17-19)25-16-18-6-2-1-3-7-18/h1-4,6-11,17H,5,12-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSAPNTVMZRFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)NCC3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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